molecular formula C9H11N3O B2424711 (S)-1-Phenyl-3-azido-2-propanol CAS No. 1807933-96-5

(S)-1-Phenyl-3-azido-2-propanol

Cat. No. B2424711
CAS RN: 1807933-96-5
M. Wt: 177.207
InChI Key: RDZHIJATXQDZPO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Phenyl-3-azido-2-propanol, commonly referred to as S-PAP, is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -20 °C and a boiling point of 134 °C. It is soluble in water, ethanol, and methanol. S-PAP is a chiral compound, meaning it has two forms, (R)-1-Phenyl-3-azido-2-propanol and (S)-1-Phenyl-3-azido-2-propanol, which differ in their three-dimensional structure.

Scientific Research Applications

  • Synthetic Studies on Oxirane Compounds : (S)-1-Phenyl-3-azido-2-propanol was involved in the study of oxirane compounds, where derivatives were synthesized and described, contributing to synthetic organic chemistry (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

  • Asymmetric Synthesis in Drug Development : This compound plays a role in the asymmetric synthesis of chiral alcohols, such as 3-chloro-1-phenyl-1-propanol, used in antidepressant drugs. The research highlighted the effectiveness of certain yeast reductases in achieving high enantioselectivity (Y. Choi et al., 2010).

  • Resolution of Racemic Mixtures : The racemic mixtures of 1-aryloxy-3-azido-2-propanols, including (S)-1-Phenyl-3-azido-2-propanol, were resolved using lipase-mediated acylation, illustrating the compound's role in resolving chiral substances (Pchelka, B., Radomska, J., & Plenkiewicz, J., 1998).

  • Studies in Lewis Acid-Promoted Reactions : The compound was used in the study of Lewis acid-promoted reactions involving chiral 2-aryl-3-azido-1-propanols, which resulted in various products depending on the electronic nature of the phenyl group (Katz, C., & Aubé, J., 2003).

  • Enantioselective Production in Pharmaceutical Industries : (S)-1-Phenyl-3-azido-2-propanol's optically active isomer is used in the pharmaceutical industry as a chiral building block. Studies focused on optimizing conditions for enantioselective production using various methodologies (Soyer, Aslı, Bayraktar, E., & Mehmetoğlu, Ü., 2010).

  • Application in Material Science : The compound was also used in the study of coal flotation in low-rank carbonaceous minerals, highlighting its potential in material science applications (Vilasó-Cadre, Javier E. et al., 2021).

  • Ring-Opening Polymerization : It has been utilized in studies involving the ring-opening polymerization of δ-valerolactone, indicating its relevance in polymer chemistry (Kakuchi, R. et al., 2010).

properties

IUPAC Name

(2S)-1-azido-3-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHIJATXQDZPO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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